molecular formula C16H17N3O2S B11799870 3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid

3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid

Cat. No.: B11799870
M. Wt: 315.4 g/mol
InChI Key: RRLUQLVSFCFUGL-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-ethylphenyl group at position 6, a methyl group at position 5, and a propanoic acid moiety at position 2. Its synthesis likely follows methodologies described for analogous thiazolo-triazole derivatives, involving cyclization of 3-(substituted-phenacyl)thio[1,2,4]triazoles using polyphosphoric acid (PPA) at elevated temperatures .

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

3-[6-(4-ethylphenyl)-5-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]propanoic acid

InChI

InChI=1S/C16H17N3O2S/c1-3-11-4-6-12(7-5-11)15-10(2)22-16-17-13(18-19(15)16)8-9-14(20)21/h4-7H,3,8-9H2,1-2H3,(H,20,21)

InChI Key

RRLUQLVSFCFUGL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC3=NC(=NN23)CCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate thiosemicarbazides with α-haloketones to form the thiazolo[3,2-b][1,2,4]triazole core. The introduction of the 4-ethylphenyl and 5-methyl groups is achieved through selective alkylation reactions. The final step involves the attachment of the propanoic acid moiety through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazolo[3,2-b][1,2,4]triazole derivatives.

Scientific Research Applications

3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties.

Mechanism of Action

The mechanism of action of 3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects, and the disruption of cellular processes in cancer cells, resulting in apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The 4-ethylphenyl substituent distinguishes this compound from closely related derivatives. Key comparisons include:

Compound Substituent (Position 6) Key Biological Activity Melting Point (°C) Molecular Weight Reference
Target Compound 4-Ethylphenyl Inferred anticonvulsant (structural analogy) N/A N/A
6-(4-Fluorophenyl) derivative (3c) 4-Fluorophenyl Potent MES-selective anticonvulsant 150–152 219.24
6-(4-Chlorophenyl) derivative (3f) 4-Chlorophenyl Moderate anticonvulsant (data incomplete) 100–102 235.69
6-(4-Propoxyphenyl) derivative (5b) 4-Propoxyphenyl Dual MES/PTZ anticonvulsant activity N/A N/A
  • Electronic Effects : Fluorine (electron-withdrawing) enhances anticonvulsant selectivity for MES, while propoxy (electron-donating) broadens activity to both MES and PTZ models . The ethyl group (moderately electron-donating) may balance lipophilicity and membrane permeability but requires empirical validation.
  • Steric Effects : Ethyl’s bulkier structure compared to fluorine or chlorine could influence receptor binding. For example, 3c’s compact 4-F substituent allows optimal hydrophobic interactions in MES models .

Core Structure Variations

  • Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Derivatives: Compound MFCD05154792 () replaces the propanoic acid with an acetate group and introduces a methoxyphenyl moiety.
  • Triazole-Thiadiazole Hybrids: Compounds like 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid () exhibit diversified bioactivity due to sulfur-rich scaffolds, which may enhance metal-binding or redox properties .

Propanoic Acid vs. Other Acidic Substituents

The propanoic acid group distinguishes the target compound from derivatives with shorter (e.g., ethanoic) or sulfonamide chains:

Compound Acidic Group Bioactivity Notes Reference
Target Compound Propanoic acid Potential for CNS penetration
3-(Methylsulfamoyl)propanoic acid derivatives Sulfamoyl Enhanced solubility, possible renal excretion
Ethanoic acid derivatives (e.g., 3c) Shorter chain Reduced solubility, faster metabolism

The carboxylic acid in the target compound may improve blood-brain barrier penetration compared to sulfonamides, which are more polar .

Biological Activity

3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a thiazolo[3,2-b][1,2,4]triazole framework linked to a propanoic acid moiety, which may enhance its interaction with biological targets.

Chemical Structure

The chemical structure of the compound is represented as follows:

  • Chemical Formula : C₁₄H₁₈N₄O₂S
  • Molecular Weight : Approximately 302.39 g/mol

Structural Features

FeatureDescription
Thiazolo[3,2-b][1,2,4]triazole Core structure known for diverse biological activities
Propanoic Acid Moiety Enhances solubility and potential bioactivity
4-Ethylphenyl Substituent May contribute to the compound's pharmacological properties

Biological Activity

Preliminary studies indicate that 3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid exhibits significant biological activities. These activities include:

  • Antimicrobial Activity : The thiazole and triazole rings are known for their antimicrobial properties. Research has shown that compounds containing these structures can inhibit the growth of various bacteria and fungi .
  • Anti-inflammatory Effects : The presence of the propanoic acid moiety suggests potential anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation in various models .
  • Anticancer Potential : Some derivatives of thiazolo[3,2-b][1,2,4]triazoles have demonstrated cytotoxic effects against cancer cell lines. The unique combination of functional groups in this compound may enhance its anticancer efficacy .

The mechanism of action for this compound is likely multifaceted:

  • Enzyme Inhibition : Compounds containing triazole moieties often interact with enzymes involved in critical biochemical pathways. This interaction can lead to modulation of cellular processes that are pivotal in disease states .
  • Receptor Binding : The structural characteristics may allow the compound to bind to specific receptors, influencing signaling pathways related to inflammation and cancer progression .

Case Studies

Research has provided insights into the biological activity of similar compounds within the thiazolo[3,2-b][1,2,4]triazole class:

  • Study on Antimicrobial Activity : A study demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituents in enhancing activity .
  • Investigation of Anti-inflammatory Properties : Another research focused on derivatives containing propanoic acid moieties showed promising results in reducing inflammatory markers in animal models of arthritis .
  • Cytotoxicity Assays : A series of cytotoxicity assays revealed that compounds similar to 3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .

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